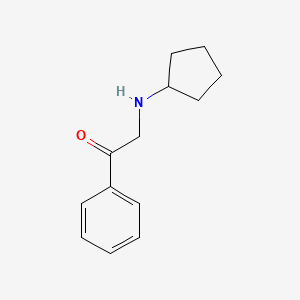![molecular formula C13H11ClN4 B1348413 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610277-86-6](/img/structure/B1348413.png)
4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines1. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities1. They are reported to exhibit a wide range of pharmacological applications1.
Synthesis Analysis
The synthesis of pyrimidines, including “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine”, often involves the use of organolithium reagents2. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products2.
Molecular Structure Analysis
The molecular structure of “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” can be characterized using spectral and elemental analyses3. The IR and NMR spectral data of the compound are compatible with its predicted structure3.
Chemical Reactions Analysis
“4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the retrieved sources. However, it’s known that pyrimidines are generally poorly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)4.
科学的研究の応用
1. Anticancer Research
- Method : The compound is synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed significant activity, with IC50 values as low as 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .
2. Multi-Targeted Kinase Inhibitors
- Application : This compound is used in the synthesis of new compounds that act as multi-targeted kinase inhibitors and apoptosis inducers .
- Method : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized with high yields .
- Results : Among these novel compounds, some showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . One compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
3. Antimetabolite Research
- Application : This compound is used in the synthesis of diazine alkaloids, which have shown promising antimetabolite properties .
- Method : The compound is synthesized to contain two nitrogen atoms and is used as a central building block for a wide range of pharmacological applications .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
4. Therapeutic Research
- Application : This compound is used in the synthesis of new compounds that have a wide range of therapeutic properties .
- Method : A series of new compounds were synthesized with high yields .
- Results : These compounds have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions .
5. Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Application : This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Method : The compound is synthesized using 3-amino-1,2,4-triazole .
- Results : The synthesized 1,2,4-triazole-containing scaffolds have shown to have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
6. Antimicrobial Evaluation
- Application : This compound is used in the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial properties .
- Method : The compound is synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed significant activity, with IC50 values as low as 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .
Safety And Hazards
In terms of safety, “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is considered a low-toxicity substance4. However, it is important to note that long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin4.
将来の方向性
The future directions for “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by pyrimidine derivatives1. Additionally, novel synthetic methodologies that serve molecules with improved drug-likeness and ADME-Tox properties could be explored1.
特性
IUPAC Name |
4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-4-11(9(2)5-8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGUDTKDGFFRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365914 |
Source


|
| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
610277-86-6 |
Source


|
| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

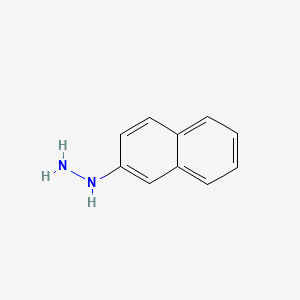
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)
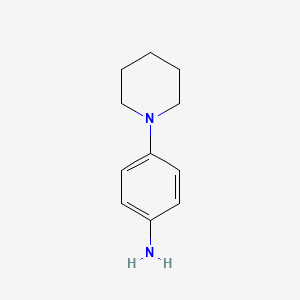
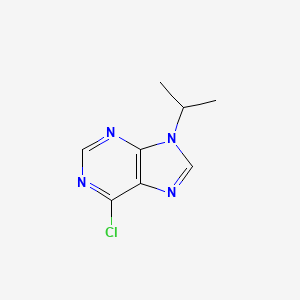

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)
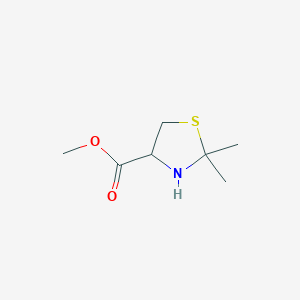

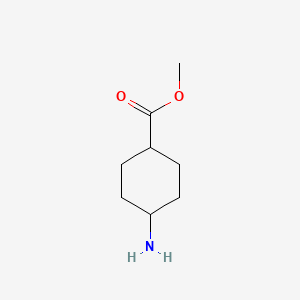
![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)
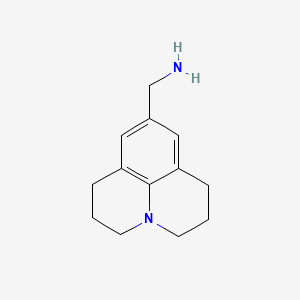
![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)
![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)
